Dual LTD₄/PAF Binding Affinity: A Balanced Profile Not Replicated by Single-Target Antagonists
CP-96486 binds with comparable nanomolar affinity to both LTD₄ and PAF receptors, whereas the clinical LTD₄ antagonists montelukast and zafirlukast exhibit no measurable PAF receptor binding [1]. The close balance (Ki ratio of 1.2) indicates that at pharmacologically relevant concentrations, both pathways are inhibited to a similar extent, a feature absent from single-target comparators [1].
| Evidence Dimension | In vitro receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | LTD₄ Ki = 20 nM; PAF Ki = 24 nM |
| Comparator Or Baseline | Montelukast: LTD₄ Ki = 0.18-0.5 nM, PAF = no binding; Zafirlukast: LTD₄ Ki = 0.22-2.1 nM, PAF = no binding |
| Quantified Difference | CP-96486 is the only compound with quantifiable dual binding (LTD₄ Ki 20 nM, PAF Ki 24 nM); montelukast and zafirlukast show no PAF receptor affinity |
| Conditions | [³H]-LTD₄ binding to guinea pig lung membranes; [³H]-PAF binding to rabbit platelet membranes |
Why This Matters
Enables a single molecule to address both LTD₄- and PAF-driven pathophysiology, which is critical for complex in vivo models where both mediators are co-released.
- [1] A. Marfat, R. Chambers, J. Cheng, K. Cooper, D. Damon, J. Delehunt, J. Eggler, H. Masamune, L. Melvin, J. Watson. The discovery of CP-96,021 and CP-96,486, balanced, combined, potent and orally active leukotriene D4 (LTD4)/platelet activating factor (PAF) receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 1995, 5(13): 1377-1382. View Source
- [2] Zafirlukast. Adooq datasheet. Accessed 2026. Ki = 0.22 nM (human) and 2.1 nM (guinea pig) for LTD4 receptor. View Source
